molecular formula C5H10O4S B064413 (4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide CAS No. 168141-49-9

(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No. B064413
M. Wt: 166.2 g/mol
InChI Key: OAMCJAGOJYKLRZ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide, commonly known as paraquat, is a highly toxic herbicide widely used in agriculture to control weeds. It was first introduced in the 1960s and has since been banned in many countries due to its harmful effects on human health and the environment. Despite its toxicity, paraquat continues to be used in many parts of the world.

Mechanism Of Action

Paraquat acts as a redox cycling agent, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. It can also deplete cellular antioxidants such as glutathione, leading to further oxidative stress.

Biochemical And Physiological Effects

Paraquat exposure can cause a range of biochemical and physiological effects, including lung damage, kidney damage, liver damage, and neurological damage. It can also lead to oxidative stress, inflammation, and cell death.

Advantages And Limitations For Lab Experiments

One advantage of using paraquat in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cells and tissues. However, the use of paraquat is limited by its toxicity, which can make it difficult to work with. Careful handling and disposal procedures are required to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for research on paraquat. One area of interest is the development of new treatments for paraquat poisoning. Another area of interest is the development of new methods for studying oxidative stress and its role in disease. Additionally, research is needed to better understand the environmental and health effects of paraquat exposure, especially in regions where it is still widely used.

Synthesis Methods

Paraquat can be synthesized through a two-step process. The first step involves the reaction of methyl vinyl ketone with methylamine to form N-methyl-N-(prop-2-en-1-yl)formamidine. The second step involves the reaction of N-methyl-N-(prop-2-en-1-yl)formamidine with sulfur dioxide to form paraquat.

Scientific Research Applications

Paraquat is widely used in scientific research as a tool to induce oxidative stress in cells and tissues. It is used to study the mechanisms of oxidative stress and its role in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.

properties

CAS RN

168141-49-9

Product Name

(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide

Molecular Formula

C5H10O4S

Molecular Weight

166.2 g/mol

IUPAC Name

(4S)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide

InChI

InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3/t5-/m1/s1

InChI Key

OAMCJAGOJYKLRZ-RXMQYKEDSA-N

Isomeric SMILES

CC(C)[C@H]1COS(=O)(=O)O1

SMILES

CC(C)C1COS(=O)(=O)O1

Canonical SMILES

CC(C)C1COS(=O)(=O)O1

synonyms

1,3,2-Dioxathiolane,4-(1-methylethyl)-,2,2-dioxide,(4S)-(9CI)

Origin of Product

United States

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